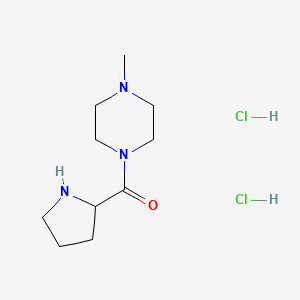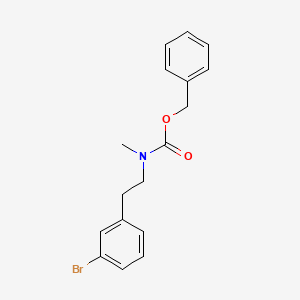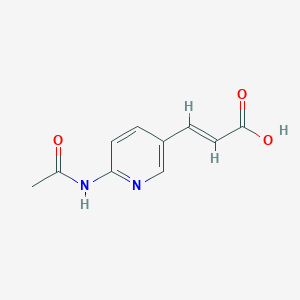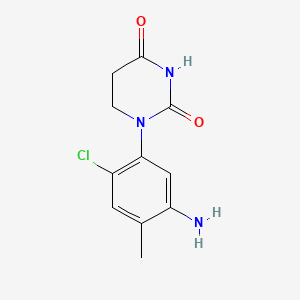
1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with pyrrolidine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperazine derivatives
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Piperazine: A parent compound with a similar structure but without the pyrrolidine-2-carbonyl group.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a building block for various derivatives.
Piperidine: A six-membered nitrogen-containing ring with similar chemical properties .
Uniqueness: 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride is unique due to the presence of both piperazine and pyrrolidine moieties in its structure. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .
Eigenschaften
Molekularformel |
C10H21Cl2N3O |
|---|---|
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;;/h9,11H,2-8H2,1H3;2*1H |
InChI-Schlüssel |
ZMPJFGLMRARQFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2CCCN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)




![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)

![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)

![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)

